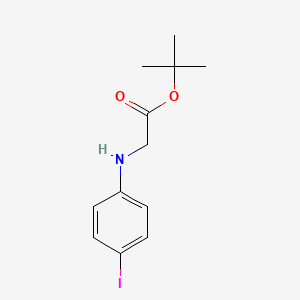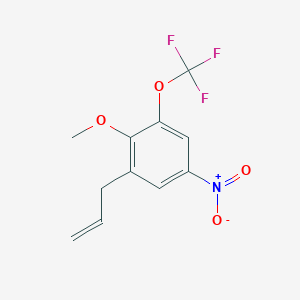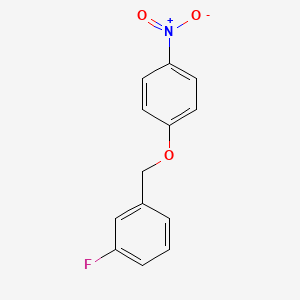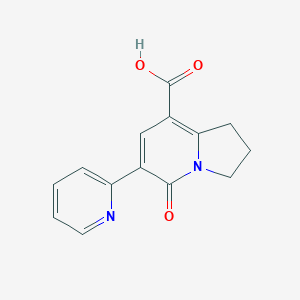
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid
Vue d'ensemble
Description
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid: is a heterocyclic compound that features a unique structure combining an indolizine core with a pyridine ring. Heterocyclic compounds, especially those containing nitrogen, are of significant interest in medicinal chemistry due to their presence in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the esterification of racemic 2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid hydrochloride with benzyl alcohol in the presence of boric acid as a catalyst . This is followed by a resolution step using L-(+)-mandelic acid to obtain the desired ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection reactions , and various acids and bases for esterification and hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could yield a more reduced form.
Applications De Recherche Scientifique
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid involves its interaction with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aza-bicyclo-[3.3.0]-octane-3-carboxylic acid: A precursor in the synthesis of the target compound.
Pyridine derivatives: Compounds containing the pyridine ring, which is a common structural motif in many biologically active molecules.
Uniqueness
What sets 5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid apart is its unique combination of an indolizine core with a pyridine ring, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12N2O3 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
5-oxo-6-pyridin-2-yl-2,3-dihydro-1H-indolizine-8-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13-9(11-4-1-2-6-15-11)8-10(14(18)19)12-5-3-7-16(12)13/h1-2,4,6,8H,3,5,7H2,(H,18,19) |
Clé InChI |
ZJUMGBFEYBCJFF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C(C(=O)N2C1)C3=CC=CC=N3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
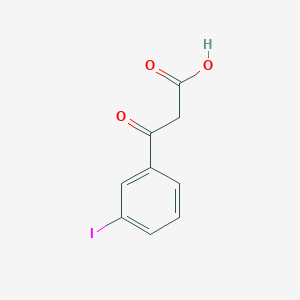
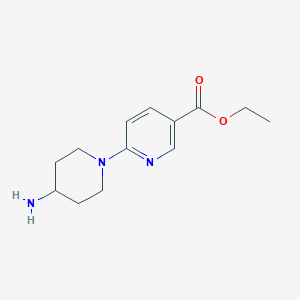
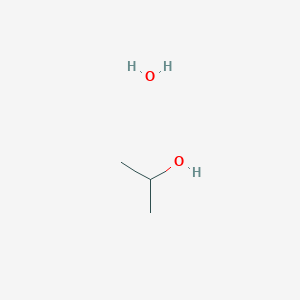
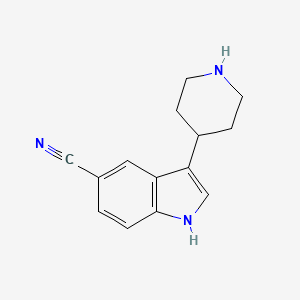
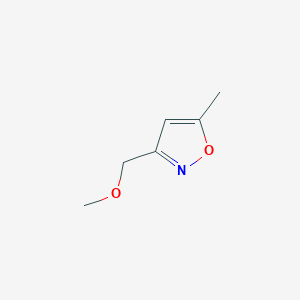
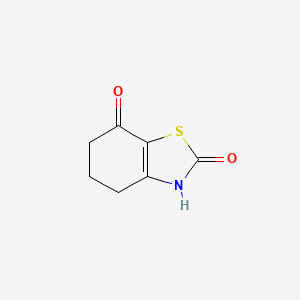
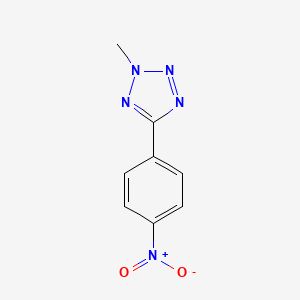
![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
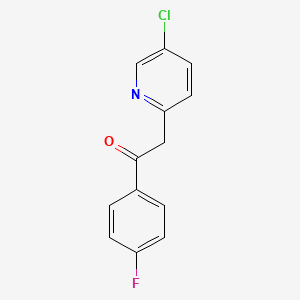
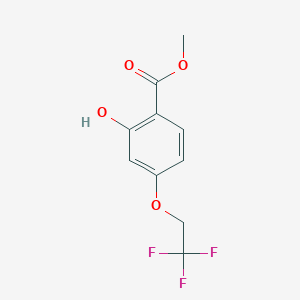
![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)
